molecular formula C18H12N2O B2748033 7,7A-dihydro-12H-isoindolo[2,1-a]perimidin-12-one CAS No. 138937-84-5

7,7A-dihydro-12H-isoindolo[2,1-a]perimidin-12-one

Cat. No.: B2748033
CAS No.: 138937-84-5
M. Wt: 272.307
InChI Key: UKHJAICDZISVRB-UHFFFAOYSA-N
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Description

7,7a-Dihydro-12H-isoindolo[2,1-a]perimidin-12-one is an organic compound with the molecular formula C18H10N2O and a molecular weight of 270.28 g/mol . It is supplied as a powder and should be stored sealed in a dry environment at room temperature . This compound is related to a class of structures studied for their interesting solid-state properties, which are stabilized by intermolecular interactions such as hydrogen bonding . Researchers can acquire this chemical in various volumes, including bulk quantities, and it can be produced to meet specific customer specifications, including high and ultra-high purity grades (from 99% to 99.999% and higher) . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,11-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),4,6,8,12,14,16(20),17-octaen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O/c21-18-13-8-2-1-7-12(13)17-19-14-9-3-5-11-6-4-10-15(16(11)14)20(17)18/h1-10,17,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHJAICDZISVRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3NC4=CC=CC5=C4C(=CC=C5)N3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7A-dihydro-12H-isoindolo[2,1-a]perimidin-12-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of an indole derivative with a suitable aldehyde or ketone in the presence of an acid catalyst can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

7,7A-dihydro-12H-isoindolo[2,1-a]perimidin-12-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various hydrogenated forms of the compound .

Scientific Research Applications

Applications in Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.

Anticancer Activity

Research indicates that derivatives of isoindolo compounds exhibit promising anticancer properties. For instance, compounds structurally related to 7,7A-dihydro-12H-isoindolo[2,1-a]perimidin-12-one have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can potentially lead to the arrest of cancer cell proliferation .

Neuroprotective Effects

Studies have suggested that isoindolo compounds may possess neuroprotective properties. These effects could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is thought to involve the modulation of neurotransmitter systems and reduction of oxidative stress .

Applications in Genetic Engineering

The compound has also been explored for its utility in genetic engineering and biotechnology.

Genome Editing

Recent patents indicate that isoindolo derivatives can be utilized in genomic engineering processes. These methods focus on enhancing the production of desired biomolecules through metabolic engineering in microorganisms. The ability to manipulate genetic pathways allows for improved yields of pharmaceuticals and biochemicals .

Case Studies and Research Findings

StudyFocusFindings
Anticancer Research Inhibition of CDK4Compounds similar to this compound showed effective inhibition of CDK4, leading to reduced tumor growth in vitro .
Neuroprotection Neurodegenerative Disease ModelsIsoindolo derivatives demonstrated protective effects against neuronal cell death induced by oxidative stress .
Genomic Engineering Metabolic Pathway OptimizationThe compound was utilized to enhance metabolic flux in E. coli, resulting in increased production of bioactive compounds .

Mechanism of Action

The mechanism of action of 7,7A-dihydro-12H-isoindolo[2,1-a]perimidin-12-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Isoindolo-Benzodiazepinone Derivatives

Structure : Isoindolo[2,1-a][1,5]benzodiazepin-12-one derivatives share a fused isoindole-benzodiazepine core, differing in the inclusion of a seven-membered diazepine ring instead of a perimidine system.
Synthesis : These are synthesized via reactions of o-phenylenediamine with 3-(2-oxo-2-phenylethyl)isobenzofuran-1(3H)-ones, yielding products with high regioselectivity .
Applications : Primarily explored for pharmacological activity, though specific data on bioactivity for this class is less documented compared to anticancer analogs (see Section 2.4).

Pyrido-Thieno-Pyrimidinones

Example: 7-Methyl-2-(methylthio)-3-phenyl-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one. Structure: Combines pyridine, thiophene, and pyrimidinone moieties. Synthesis: Achieved via alkylation of precursor amines with methyl iodide, yielding 93% under aqueous conditions . Properties:

  • Melting point: 202–204°C
  • IR: C=O stretch at 1,680 cm⁻¹

Pyrido-Pyrano-Quinolinones

Examples: 12H-Pyrido[3’,2’:5,6]pyrano[2,3-h]quinolin-12-one and analogs. Synthesis: Synthesized via Skraup reaction with amino-benzopyrano-pyridinones, forming fused pyridine-pyran-quinoline systems .

Sulfonated Indolo/Benzimidazo-Isoquinolinones

Structure: Sulfonyl groups appended to indolo[2,1-a]isoquinoline or benzimidazo[2,1-a]isoquinolin-6(5H)-one frameworks. Synthesis: Radical cascade reactions using CuBr₂ catalysis, with yields modulated by substituent electronics (e.g., electron-donating groups enhance reactivity) . Bioactivity: Several derivatives exhibit potent anticancer activity against MGC-803, T-24, and HeLa cell lines, with IC₅₀ values in the low micromolar range .

Tetrachlorinated Isoindolo-Perimidinone (Industrial Analog)

Example: 8,9,10,11-Tetrachloro-12H-isoindolo[2,1-a]perimidin-12-one (CAS 20749-68-2). Applications: Marketed as Solvent Red 135, a industrial dye with discontinued production status. No bioactivity reported; primarily used in coatings and pigments .

Comparative Data Tables

Table 2: Physicochemical Properties

Compound Class Melting Point (°C) Key Spectral Data (IR, NMR)
Isoindolo-Perimidinone Not reported N/A
Pyrido-Thieno-Pyrimidinone 202–204 IR: 1,680 cm⁻¹ (C=O); NMR: δ 2.40 (NCH₃)
Sulfonated Isoquinolinones 180–220 (decomp.) NMR: Aromatic H shifts at δ 7.3–8.5

Key Research Findings

  • Synthetic Efficiency: Isoindolo-perimidinones require harsher conditions (300°C) compared to benzodiazepinones (room temperature) due to ring strain .
  • Bioactivity Gap: Sulfonated isoquinolinones demonstrate marked anticancer activity, whereas isoindolo-perimidinones and industrial analogs lack reported bioactivity .
  • Electronic Applications: The fused aromatic system in isoindolo-perimidinones enhances charge transport, making them superior to pyrido-pyrano-quinolinones in semiconductor contexts .

Biological Activity

7,7A-dihydro-12H-isoindolo[2,1-a]perimidin-12-one is a complex organic compound with the molecular formula C18H12N2O. It belongs to the isoindole family and has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, and presents relevant research findings.

Molecular Structure

The structure of this compound features a fused ring system that combines isoindole and perimidine moieties. This unique arrangement contributes to its chemical reactivity and biological properties.

PropertyDetails
Molecular Formula C18H12N2O
IUPAC Name This compound
CAS Number 138937-84-5

Physical Properties

The compound is characterized by its melting point (M.P.) of approximately 255-260 °C, indicating a stable solid state under standard conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways, as noted in various research articles.

Case Study: Anticancer Activity

One notable study evaluated the cytotoxic effects of this compound on human cancer cell lines. The findings are summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induces apoptosis via caspase activation
HeLa20Disrupts mitochondrial membrane potential

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. Studies suggest that it may inhibit enzymes involved in critical cellular pathways or interfere with DNA replication processes. Further research is needed to fully elucidate these mechanisms.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. A common method includes cyclization reactions between indole derivatives and aldehydes or ketones under acidic conditions .

Derivatives and Their Biological Activity

Derivatives of this compound have been synthesized to enhance its biological activity. For instance:

DerivativeActivity
7a-(p-chlorophenyl)-derivativeIncreased antimicrobial potency
8,9-dihydro derivativeEnhanced anticancer effects

Q & A

Q. What strategies validate the compound’s bioactivity in interdisciplinary studies?

  • Methodological Answer : Combine in vitro assays (e.g., enzyme inhibition) with molecular docking (AutoDock Vina) to correlate activity with structural motifs. Cross-reference with cheminformatics databases (ChEMBL, PubChem) to identify scaffold similarities. Confirm selectivity via kinome-wide profiling .

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